molecular formula C13H18N2O3S B5359053 4-(Cyclohexylsulfamoyl)benzamide

4-(Cyclohexylsulfamoyl)benzamide

Cat. No.: B5359053
M. Wt: 282.36 g/mol
InChI Key: CQUOBBZXKNZCQY-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfamoyl)benzamide is a sulfonamide-derived benzamide characterized by a cyclohexylsulfamoyl group (-SO₂NHC₆H₁₁) attached to the para position of a benzamide core. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the cyclohexyl group and hydrogen-bonding capacity from the sulfonamide and amide moieties.

Properties

IUPAC Name

4-(cyclohexylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c14-13(16)10-6-8-12(9-7-10)19(17,18)15-11-4-2-1-3-5-11/h6-9,11,15H,1-5H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUOBBZXKNZCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences and similarities between 4-(Cyclohexylsulfamoyl)benzamide and its analogs:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Functional Groups
This compound -SO₂NHC₆H₁₁ at C4 of benzamide ~324.4 (calculated) Benzamide, sulfonamide, cyclohexyl
4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide -SO₂N(CH₃)C₆H₁₁ at C4; oxadiazole at N-position 451.52 Oxadiazole, methoxymethyl, sulfonamide
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole at C4; chloro-fluorophenyl at N-position ~345.8 (calculated) Imidazole, halogenated aryl
4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide Bromo at C4; cyclohexylsulfamoyl-phenyl at N-position ~468.3 (calculated) Bromobenzamide, sulfonamide
4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Butyl-ethyl sulfamoyl at C4; chlorothiophene-oxadiazole at N-position ~533.9 (calculated) Thiophene, oxadiazole, mixed alkyl

Key Observations :

  • The cyclohexylsulfamoyl group enhances steric bulk and lipophilicity compared to smaller alkyl or aryl sulfonamides.
  • Heterocyclic substituents (e.g., oxadiazole in , imidazole in ) improve binding affinity to biological targets like enzymes or receptors.
  • Halogenation (e.g., bromo in , chloro-fluoro in ) increases metabolic stability and target selectivity .

Key Trends :

  • Imidazole-containing analogs exhibit superior anticancer activity, likely due to interactions with cellular kinases or DNA .
  • Oxadiazole derivatives (e.g., ) show promise in targeting enzymes, possibly due to their electron-deficient rings enhancing hydrogen bonding.
  • Brominated analogs (e.g., ) may act as covalent inhibitors via halogen bonding or irreversible binding .

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